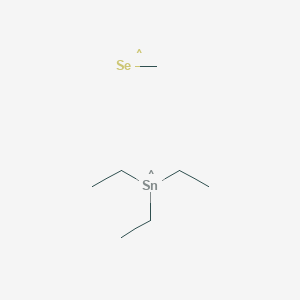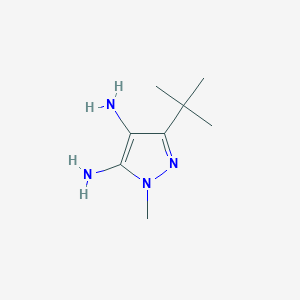
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with diamine groups and a tert-butyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring, followed by the introduction of the diamine and tert-butyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-(4-methylphenyl): This compound has a similar structure but with a different substituent, leading to variations in chemical properties and applications.
1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-(2-methylphenyl): Another similar compound with a different substituent, which may result in different reactivity and biological activities.
The uniqueness of 1H-Pyrazole-4,5-diamine, 3-(1,1-dimethylethyl)-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
184173-43-1 |
|---|---|
Molecular Formula |
C8H16N4 |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
5-tert-butyl-2-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)6-5(9)7(10)12(4)11-6/h9-10H2,1-4H3 |
InChI Key |
NYEINRQDXMWWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


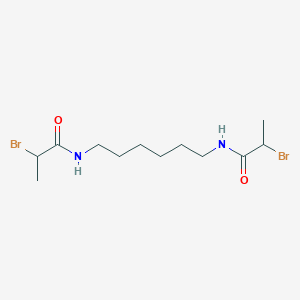
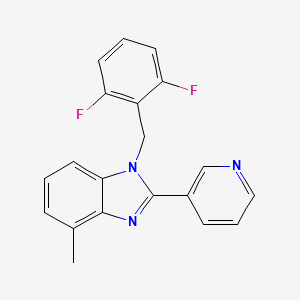

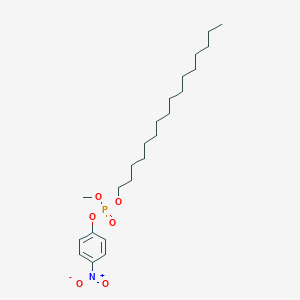
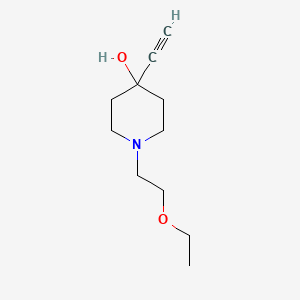

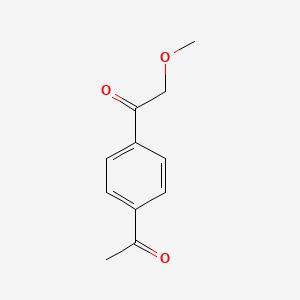
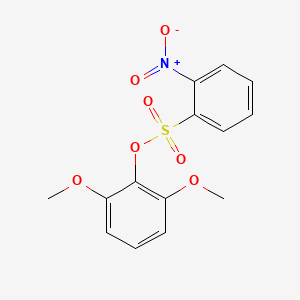
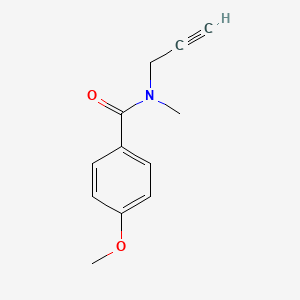

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
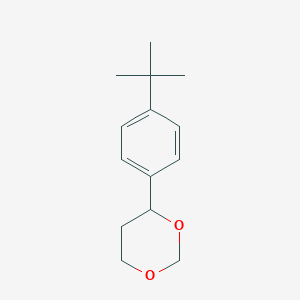
![2-[3-(4'-Methyl[2,2'-bipyridin]-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12567214.png)
